Ytterbium(III) isopropoxide is an organometallic compound with the chemical formula and a molecular weight of approximately 233.15 g/mol. It is classified as a rare earth metal alkoxide, specifically a derivative of ytterbium, which is a member of the lanthanide series. This compound appears as an off-white powder and is known for its reactivity and solubility in organic solvents such as tetrahydrofuran and isopropyl alcohol .
Ytterbium(III) isopropoxide is utilized primarily in catalysis and materials science, particularly in processes involving stereoselective reactions and polymerizations. Its unique properties stem from the presence of the ytterbium ion, which can influence electronic and steric factors in
This reaction highlights its potential use in producing high-purity oxides from alkoxides .
Ytterbium(III) isopropoxide can be synthesized through several methods:
Ytterbium(III) isopropoxide has several important applications:
Research on interaction studies involving ytterbium(III) isopropoxide primarily focuses on its catalytic behavior in organic reactions. Studies indicate that the coordination environment around the ytterbium ion significantly influences its reactivity and selectivity in catalysis. Additionally, investigations into its interactions with various ligands have provided insights into optimizing catalytic processes .
Ytterbium(III) isopropoxide shares similarities with other rare earth metal alkoxides, particularly those of yttrium and dysprosium. Here are some comparable compounds:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Yttrium(III) isopropoxide | Known for its use in semiconductor applications | |
| Dysprosium(III) isopropoxide | Exhibits strong magnetic properties | |
| Lanthanum(III) isopropoxide | Used in optical materials |
What sets ytterbium(III) isopropoxide apart from these similar compounds is its specific catalytic properties and its application potential in advanced materials science. The unique electronic structure of ytterbium allows for distinct reactivity patterns not observed in other lanthanide alkoxides, making it valuable for specialized chemical synthesis and research applications .
The synthesis of ytterbium(III) isopropoxide has evolved significantly since the mid-20th century, paralleling advancements in rare earth metal coordination chemistry. Early approaches relied on direct reactions between ytterbium metals and alcohols, though these often suffered from incomplete conversions and oxide byproduct formation. A pivotal shift occurred in the 1990s with the adoption of metathesis reactions using ytterbium halides and alkali metal alkoxides, which improved yields and purity. For instance, the reaction of ytterbium iodide (YbI₂) with sodium isopropoxide in diethyl ether demonstrated reproducible stoichiometric control, yielding [Yb(OⁱPr)₃] complexes with minimal oligomerization.
The early 2000s saw refinements in catalytic systems, inspired by analogous yttrium isopropoxide syntheses. Chen et al. demonstrated that mercury chloride and iodine catalysts could accelerate yttrium-isopropanol reactions, reducing synthesis times from 24 hours to 5 hours while achieving 83% yields. While not directly applied to ytterbium, this catalytic approach informed subsequent Yb(III) isopropoxide protocols by highlighting the role of Lewis acids in facilitating protonolysis. Recent solvothermal methods, such as those employing 1,4-butanediol and hexanediamine at 300°C, have enabled nanocrystalline Yb–O–ⁱPr networks with defined coordination geometries.
Metathesis remains the most reliable route for synthesizing ytterbium(III) isopropoxide. The general reaction scheme involves:
$$
\text{YbX}3 + 3\text{M}(O^\text{i}\text{Pr}) \rightarrow \text{Yb}(O^\text{i}\text{Pr})3 + 3\text{MX} \quad (\text{M = Na, K})
$$
Key studies using ytterbium iodides (YbI₃) and potassium isopropoxide (KOⁱPr) in tetrahydrofuran (THF) demonstrated near-quantitative yields when stoichiometric ratios were maintained. Nuclear magnetic resonance (NMR) studies of analogous ytterbium(II) alkyls revealed that solvent choice critically influences ligand exchange kinetics. For example, etheric solvents like diethyl ether stabilize monomeric species, whereas THF promotes dimerization through µ₂-bridging isopropoxide ligands.
A notable advancement involves the use of sodium hydride (NaH) as a dual reductant and base. In systems where Yb(III) precursors are prone to reduction, NaH facilitates the simultaneous deprotonation of isopropanol and stabilization of Yb(III) centers, preventing unwanted reduction to Yb(II) states. This method circumvents the formation of mixed-valent byproducts, which were historically problematic in early metathesis attempts.
Solvent selection dictates the coordination number and geometry of ytterbium(III) isopropoxide. Polar aprotic solvents like dimethylformamide (DMF) favor hexacoordinate structures, as evidenced by X-ray diffraction studies of related ytterbium amides. In contrast, nonpolar solvents such as toluene promote trimeric or tetrameric clusters through µ₃-OⁱPr bridging, as observed in analogous ytterbium(III) tert-butoxide systems.
Recent solvothermal syntheses have exploited high-pressure conditions to achieve unprecedented coordination environments. By reacting ytterbium chloride (YbCl₃) with isopropanol in 1,4-butanediol at 300°C, researchers produced [Yb₃(OⁱPr)₉] clusters with a triangular Yb₃ core, stabilized by chelating butanediolate ligands. These clusters exhibit enhanced thermal stability compared to conventional monomers, making them suitable for high-temperature ceramic processing.
| Solvent System | Coordination Number | Observed Structure | Reference |
|---|---|---|---|
| Diethyl ether | 4 | Monomeric | |
| Tetrahydrofuran | 6 | Dimeric | |
| 1,4-Butanediol | 9 | Trimeric cluster |
Modern anhydrous methods prioritize moisture exclusion through Schlenk-line techniques and glovebox environments. A breakthrough involves the use of molecular sieves coated with ytterbium(III) isopropoxide itself, which act as self-scavenging desiccants during synthesis. This approach reduces water content to sub-ppm levels, crucial for applications in moisture-sensitive optoelectronics.
Another innovation employs sublimation purification under dynamic vacuum. By heating crude Yb(OⁱPr)₃ to 180°C at 10⁻³ mbar, researchers obtained single-crystalline products with >99.9% purity, as verified by elemental analysis. This method eliminates halogen contaminants from metathesis reactions, addressing a longstanding limitation of traditional routes.
Recent work has also explored mechanochemical synthesis, where ball-milling ytterbium chloride and sodium isopropoxide yields nanocrystalline Yb(OⁱPr)₃ with high surface areas (∼350 m²/g). These materials exhibit exceptional reactivity in sol-gel ceramic precursors, reducing sintering temperatures by up to 200°C compared to conventional powders.
Ytterbium(III) i-propoxide, a versatile organometallic compound with the formula Yb[OCH(CH₃)₂]₃, has emerged as a powerful catalyst for various organic transformations [1]. This rare earth metal alkoxide demonstrates exceptional catalytic activity due to its unique electronic properties and Lewis acidity, making it valuable in synthetic organic chemistry [2]. The effectiveness of Ytterbium(III) i-propoxide as a catalyst can be attributed to its ability to stabilize negative charges during reaction pathways, thus facilitating numerous transformations with high efficiency and selectivity .
Ytterbium(III) i-propoxide has demonstrated remarkable efficacy in catalyzing stereoselective conjugate addition reactions, which involve the 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds [1] [6]. The mechanism typically begins with the coordination of Ytterbium(III) i-propoxide to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and facilitating nucleophilic attack [29]. This coordination also controls the stereochemical outcome of the reaction by creating a well-defined approach trajectory for the incoming nucleophile [31].
In conjugate addition reactions, Ytterbium(III) i-propoxide shows superior performance compared to other lanthanide catalysts, particularly in terms of stereoselectivity [31]. Studies have shown that the ionic radius of Ytterbium(III) provides an optimal balance between Lewis acidity and steric factors, leading to higher diastereoselectivity in conjugate radical additions [31]. This property makes it particularly valuable for the synthesis of complex organic molecules with defined stereochemistry [32].
Table 1: Comparison of Stereoselective Conjugate Addition Reactions Catalyzed by Various Lanthanide Catalysts
| Catalyst | Reaction Time (h) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) |
|---|---|---|---|---|
| Yb(OTf)₃ | 44 | 77 | 87:13 | 91 |
| La(OTf)₃ | 72 | 59 | 82:18 | 58 |
| Sc(OTf)₃ | 72 | 57 | 79:21 | 51 |
Data adapted from comparative studies of lanthanide-catalyzed conjugate addition reactions [31]
The application of Ytterbium(III) i-propoxide in stereoselective conjugate additions has been particularly successful in the synthesis of complex natural products and pharmaceutically relevant compounds [33]. Its ability to control both regio- and stereoselectivity makes it an invaluable tool for constructing carbon-carbon bonds in complex molecular frameworks [29] [32].
The nitro-Mannich (or aza-Henry) reaction, which involves the addition of nitroalkanes to imines to form β-nitroamines, represents another important application of Ytterbium(III) i-propoxide in organic synthesis [10] [11]. This reaction is particularly valuable for creating carbon-nitrogen bonds with control over stereochemistry, making it useful in the synthesis of nitrogen-containing compounds including pharmaceutical agents [11].
Ytterbium(III) i-propoxide has been employed in the optimization of nitro-Mannich reactions, where it serves as a Lewis acid catalyst to activate the imine component [14]. The catalyst coordinates to the nitrogen atom of the imine, enhancing its electrophilicity and facilitating attack by the nitroalkane nucleophile [13]. This coordination also helps control the stereochemical outcome of the reaction [14].
Research has demonstrated that heterobimetallic catalysts containing Ytterbium(III) i-propoxide can significantly enhance the efficiency and stereoselectivity of nitro-Mannich reactions [14]. For instance, a Ytterbium/Potassium heterobimetallic catalyst assembled with an amide-based ligand has been shown to promote asymmetric nitro-Mannich reactions, affording enantioenriched anti-β-nitroamines with up to 86% enantiomeric excess [14].
Table 2: Optimization of Nitro-Mannich Reaction Conditions Using Ytterbium-Based Catalysts
| Entry | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (anti:syn) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|
| 1 | Yb/K/4a | 25 | 24 | 75 | 4:1 | 86 |
| 2 | Yb(OTf)₃ | 100 | 2 | 82 | 3:1 | 65 |
| 3 | Yb(OTf)₃/Cu(I) | 80 | 4 | 77 | 3.5:1 | 70 |
Data compiled from studies on nitro-Mannich reaction optimization [13] [14]
The versatility of the nitro-Mannich reaction catalyzed by Ytterbium(III) i-propoxide is further enhanced by the ability to transform the nitro group in the products into various other functional groups, such as amines via reduction or carbonyl groups via the Nef reaction [11] [12]. This makes the methodology particularly valuable for the synthesis of complex nitrogen-containing compounds, including pharmaceutically active ingredients [11].
Ytterbium(III) i-propoxide has emerged as an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters, providing a route to biodegradable polyesters with controlled molecular weights and narrow polydispersities [1] [6]. This application is particularly important in the field of sustainable materials, as the resulting polymers can be used in various applications including biomedical devices and environmentally friendly packaging [16].
The mechanism of ring-opening polymerization catalyzed by Ytterbium(III) i-propoxide typically follows a coordination-insertion pathway [17]. The process begins with the coordination of the cyclic ester monomer to the Ytterbium center, followed by insertion into the Ytterbium-alkoxide bond [17] [18]. This creates a new alkoxide species that can continue the polymerization process in a controlled manner [17].
Studies have shown that Ytterbium(III) i-propoxide can efficiently catalyze the polymerization of various cyclic esters, including lactides, caprolactones, and other lactones [16] [18]. The living nature of these polymerizations allows for precise control over molecular weight and enables the synthesis of block copolymers with defined architectures [16].
Table 3: Ring-Opening Polymerization of Various Cyclic Esters Using Ytterbium(III) i-propoxide
| Monomer | Temperature (°C) | Time (h) | Conversion (%) | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
|---|---|---|---|---|---|
| ε-Caprolactone | 80 | 24 | >95 | 12,000 | 1.2 |
| L-Lactide | 100 | 72 | 95 | 10,500 | 1.3 |
| Ethylene Oxide | 80 | 80 | 100 | 8,900 | 1.1 |
Data compiled from studies on ring-opening polymerization catalyzed by Ytterbium compounds [16] [17] [18]
The polymers produced using Ytterbium(III) i-propoxide as a catalyst often exhibit well-defined end groups, with one end capped by an isopropoxy group and the other end bearing a hydroxyl group [17]. This end-group fidelity is valuable for further functionalization of the polymers or for the synthesis of more complex macromolecular architectures [18].
Ytterbium(III) i-propoxide has demonstrated significant utility in catalyzing allylic substitution reactions and cyano-phosphorylation of enones, expanding its application scope in organic synthesis [1] [22]. These transformations are valuable for creating carbon-carbon and carbon-heteroatom bonds in complex molecular frameworks [22] [23].
In allylic substitution reactions, Ytterbium(III) i-propoxide acts as a Lewis acid catalyst, coordinating to the leaving group and facilitating its departure while also activating the substrate toward nucleophilic attack [22] [26]. This coordination can also influence the regioselectivity and stereoselectivity of the reaction, making it a valuable tool for stereoselective synthesis [26].
For cyano-phosphorylation reactions, Ytterbium(III) i-propoxide catalyzes the addition of phosphorus-containing nucleophiles and cyanide to enones, creating valuable building blocks for organic synthesis [22] [23]. The catalyst coordinates to the carbonyl oxygen of the enone, enhancing the electrophilicity of the β-carbon and facilitating nucleophilic attack [22].
Table 4: Allylic Substitution and Cyano-Phosphorylation Reactions Catalyzed by Ytterbium(III) i-propoxide
| Reaction Type | Substrate | Nucleophile | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Allylic Substitution | Allyl Acetate | Malonate | 5 | 25 | 24 | 85 |
| Cyano-Phosphorylation | Chalcone | Diethyl Phosphite/TMSCN | 10 | 0 | 12 | 78 |
| Allylic Substitution | Allyl Alcohol | Amine | 10 | 50 | 36 | 72 |
Data compiled from studies on allylic substitution and cyano-phosphorylation reactions [22] [26]
The versatility of Ytterbium(III) i-propoxide in these transformations is further enhanced by its compatibility with various functional groups and its ability to operate under mild reaction conditions [22] [23]. This makes it particularly valuable for the late-stage functionalization of complex molecules, where selectivity and functional group tolerance are crucial [26].
Ytterbium(III) i-propoxide, with the molecular formula [(CH₃)₂CHO]₃Yb, has emerged as a significant Lewis acid catalyst in enantioselective reductive amination reactions [1]. This lanthanide alkoxide compound, characterized by its off-white crystalline appearance and molecular weight of 350.30 g/mol, demonstrates exceptional catalytic activity in promoting stereoselective transformations [1] [2].
The compound's efficacy in asymmetric reductive amination was first comprehensively investigated using ytterbium acetate as a related ytterbium source. Research conducted by Nugent and colleagues demonstrated that reductive amination of prochiral unhindered 2-alkanones with (R)- or (S)-α-methylbenzylamine in the presence of ytterbium acetate (50-110 mol %), Raney-Ni, and hydrogen (120 psi) results in significantly enhanced diastereoselectivity for the amine products [3] [4]. The protocol achieved diastereoselectivities ranging from 80-89% diastereomeric excess with good yields of 80-87% [3].
| Substrate | α-MBA | Yb(OAc)₃ (mol%) | Yield (%) | Diastereoselectivity (de %) | Product Configuration |
|---|---|---|---|---|---|
| 2-Butanone | (R)-α-MBA | 50 | 80 | 80 | (R,R) |
| 2-Pentanone | (R)-α-MBA | 50 | 87 | 87 | (R,R) |
| 2-Hexanone | (R)-α-MBA | 50 | 85 | 89 | (R,R) |
| 2-Heptanone | (R)-α-MBA | 110 | 82 | 82 | (R,R) |
| 2-Octanone | (R)-α-MBA | 80 | 85 | 85 | (R,R) |
| 2-Nonanone | (R)-α-MBA | 110 | 81 | 84 | (R,R) |
The enhanced stereoselectivity observed with ytterbium-based catalysts represents a substantial improvement over previously reported methods employing other Lewis acids or Brønsted acids [3]. The effectiveness of ytterbium(III) i-propoxide in these transformations stems from its unique coordination chemistry and Lewis acidic properties, which enable efficient activation of carbonyl substrates while maintaining high levels of stereocontrol [5] [6].
Ytterbium(III) i-propoxide exhibits remarkable diastereocontrol capabilities in the synthesis of α-chiral amines through multiple mechanistic pathways. The compound's ability to coordinate with both carbonyl and imine substrates allows for precise control over stereochemical outcomes in complex synthetic transformations [7] [3].
The diastereocontrol mechanism involves the formation of chelated ytterbium-substrate complexes that adopt preferential conformations leading to selective facial approach during nucleophilic attack [3]. X-ray absorption fine structure (XAFS) spectroscopy studies have revealed that ytterbium complexes in solution exist primarily as trivalent ytterbium oligomers with distinct coordination environments . The Yb-O bond distances range from 2.32-2.33 Å, with coordination numbers typically between 7.6-9.5, indicating flexible coordination spheres that can accommodate various substrate geometries .
Comparative studies with other lanthanide triflates demonstrate that ytterbium compounds exhibit superior catalytic efficiency due to their higher electrophilicity [9]. The shorter Yb-O bond lengths compared to larger lanthanides like dysprosium (0.04 Å shorter on average) contribute to enhanced carbonyl activation, as evidenced by red-shifted carbonyl stretching frequencies in infrared spectroscopy [9].
| Lewis Acid | Product Yield (%) | Enantioselectivity (ee %) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Yb(OTf)₃ | 89 | 84 | 42 | RT |
| Lu(OTf)₃ | 93 | 82 | 42 | RT |
| Sc(OTf)₃ | 78 | 92 | 24 | RT |
| Y(OTf)₃ | 85 | 88 | 36 | RT |
| Er(OTf)₃ | 94 | 86 | 48 | RT |
The diastereocontrol achieved with ytterbium(III) i-propoxide is particularly pronounced in reactions involving α-chiral amine substrates, where existing stereogenic centers can influence the formation of new chiral centers through proximity effects [7]. Recent research has demonstrated that the absolute configuration of newly formed stereogenic carbons is primarily determined by the chiral environment created by the ytterbium coordination sphere, rather than by pre-existing stereogenic centers in the substrate [7].
A critical aspect of ytterbium(III) i-propoxide's effectiveness in asymmetric synthesis lies in its ability to promote ketimine isomerization processes that are fundamental to achieving high stereoselectivity [10] [3]. The compound catalyzes in situ cis- to trans-ketimine isomerization, which has been proposed as a key mechanism accounting for the observed enhancement in diastereoselectivity during reductive amination processes [3] [4].
The isomerization mechanism involves the coordination of ytterbium(III) i-propoxide to the ketimine nitrogen, followed by rotation around the C=N bond to achieve the thermodynamically favored trans-configuration [3]. This process is facilitated by the Lewis acidic nature of the ytterbium center, which stabilizes the transition state through coordination with both the imine nitrogen and adjacent heteroatoms [11] [12].
Mechanistic studies using ¹H NMR spectroscopy have identified several intermediate species along the catalytic pathway [13] [14]. The paramagnetically shifted intermediate ytterbium species can be monitored throughout the reaction, revealing the formation of stereoisomeric chelated substrates with differing reactivities toward nucleophiles [13]. This differential reactivity is crucial for achieving high levels of stereocontrol, as it allows the catalyst system to selectively process one geometric isomer over another [14].
| Reaction Type | Ytterbium Complex | Yield (%) | Enantioselectivity (ee %) | Conditions |
|---|---|---|---|---|
| Henry Reaction | Yb-macrocyclic | 96 | 59 | Aqueous, RT |
| Biginelli Reaction | Yb(OTf)₃-chiral ligand | 99 | 99 | RT, chiral hexadentate |
| Diels-Alder Reaction | Yb(OTf)₃-chiral ligand | 85 | 82 | Toluene, -78°C |
| Asymmetric Aldol | Yb(OTf)₃ | 78 | 77 | CH₂Cl₂, -20°C |
| Enyne Cyclization | Yb(OTf)₃ | 72 | 65 | MeCN, reflux |
The ketimine isomerization process is temperature-dependent, with higher temperatures generally favoring the formation of the thermodynamically preferred trans-isomer [12]. However, the specific temperature requirements vary depending on the substrate structure and the presence of additional coordinating groups [12]. The ytterbium catalyst's ability to promote these isomerization reactions under mild conditions makes it particularly valuable for synthetic applications involving sensitive substrates [11].